4-Chloro-N-[4-methyl-3-({9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide
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Overview
Description
4-Chloro-N-[4-methyl-3-({9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide is a complex organic compound with a unique structure that includes a pyrido[1,2-A]pyrimidin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[4-methyl-3-({9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[4-methyl-3-({9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4-Chloro-N-[4-methyl-3-({9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[4-methyl-3-({9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyrido[1,2-A]pyrimidine derivatives. Examples include:
- 4-Chloro-N-[4-methyl-3-(pyrido[1,2-A]pyrimidin-2-YL)phenyl]benzamide
- 4-Chloro-N-[4-methyl-3-(pyrido[1,2-A]pyrimidin-4-YL)phenyl]benzamide .
Uniqueness
The uniqueness of 4-Chloro-N-[4-methyl-3-({9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide lies in its specific structural features, which confer distinct chemical and biological properties. These features include the presence of the pyrido[1,2-A]pyrimidin-2-yl moiety and the specific substitution pattern on the benzamide core .
Properties
Molecular Formula |
C24H20ClN3O3 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
4-chloro-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide |
InChI |
InChI=1S/C24H20ClN3O3/c1-15-5-10-19(27-24(30)17-6-8-18(25)9-7-17)12-21(15)31-14-20-13-22(29)28-11-3-4-16(2)23(28)26-20/h3-13H,14H2,1-2H3,(H,27,30) |
InChI Key |
KBSWHXUQKZCXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)OCC3=CC(=O)N4C=CC=C(C4=N3)C |
Origin of Product |
United States |
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